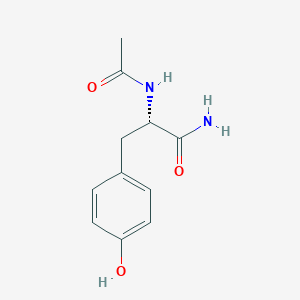

N-Acetyl-L-tyrosinamide

Beschreibung

Contextualization within Amino Acid and Peptide Chemistry

N-Acetyl-L-tyrosinamide is classified as an organic compound within the superclass of organic acids, and more specifically, as a derivative of amino acids and peptides. imsc.res.in The acetylation of the amino group and the amidation of the carboxyl group effectively block the terminal charges, making it an uncharged analog of a tyrosine residue as it would exist within a polypeptide chain. leidenuniv.nlpnas.org This modification is crucial for researchers as it allows for the isolation and study of the phenolic side chain's properties without the confounding influences of the charged termini. leidenuniv.nl This characteristic makes it an invaluable tool in understanding the intrinsic properties of tyrosine.

The compound is a white to off-white crystalline powder, soluble in polar solvents like water and ethanol. cymitquimica.com Its molecular formula is C₁₁H₁₄N₂O₃, and it has a molecular weight of 222.24 g/mol . cymitquimica.comlookchem.com These properties, along with its stability under normal temperature and pressure, facilitate its use in various experimental settings. lookchem.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | cymitquimica.comlookchem.com |

| Molecular Weight | 222.24 g/mol | cymitquimica.comlookchem.com |

| Appearance | White to off-white crystalline powder | cymitquimica.comlookchem.com |

| Melting Point | 223-225 °C | lookchem.comchemsrc.com |

| Boiling Point | 459.5 °C at 760 mmHg | lookchem.com |

| Density | 1.253 g/cm³ | lookchem.com |

Significance as a Model Compound for Tyrosine Residues in Biomolecular Studies

The primary significance of this compound in academic research lies in its role as a model compound for tyrosine residues embedded in proteins. leidenuniv.nlacs.orgnih.gov By mimicking the peptide-bonded state of tyrosine, researchers can investigate the spectroscopic and chemical behavior of the tyrosine side chain in a simplified and controlled environment. leidenuniv.nlacs.org

This is particularly important in spectroscopic studies, such as fluorescence and absorption spectroscopy, where the goal is to understand how the local environment within a protein affects the properties of its constituent amino acids. acs.orgnih.gov For instance, the fluorescence of this compound is often compared to the fluorescence of proteins containing tyrosine to deduce information about the exposure and interactions of tyrosine residues within the protein structure. nih.govnih.gov

Furthermore, it is used in studies of protein unfolding and conformational changes. unl.pt By observing the changes in the spectroscopic signals of this compound under various conditions (e.g., in the presence of quenching agents or denaturants), scientists can gain insights into the dynamics and accessibility of tyrosine residues during these processes. nih.govunl.pt It has been employed as a model in studies involving UV difference spectrophotometry to estimate the number of exposed tryptophyl and tyrosyl residues in proteins. nih.gov

In electrochemical studies, this compound serves as a reference compound for investigating the redox properties of tyrosine, which is crucial for understanding electron transfer reactions in biological systems. researchgate.net The compound's well-defined structure and properties provide a baseline for interpreting the more complex voltammetric signals obtained from proteins. researchgate.net

Research Applications of this compound as a Model Compound

| Research Area | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Spectroscopy | Model for tyrosine fluorescence in proteins. | The fluorescence of tyrosyl residues in native human serum albumin differs from that of this compound, indicating environmental effects within the protein. | nih.gov |

| Spectroscopy | Absorption and fluorescence studies in various solvents. | The ligand binding constant of this compound increases with solvent polarity. | acs.org |

| Protein Structure | Estimation of exposed tyrosine residues in proteins. | Used as a model compound to estimate the number of exposed tryptophyl and tyrosyl residues in lysozyme (B549824) and chymotrypsinogen. | nih.gov |

| Protein Dynamics | Study of tyrosine mobility in proteins. | The rotational correlation time of tyrosine-69 in lima bean trypsin inhibitor is similar to that of free this compound, indicating considerable independent movement. | pnas.org |

| Enzymology | Investigation of enzyme-substrate interactions. | Used to account for tyrosinate displacement in spectroscopic studies of catechol 1,2-dioxygenase. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKBEQRBIJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344321, DTXSID60876445 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-93-4, 1948-71-6 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl L Tyrosinamide and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile methods for producing N-Acetyl-L-tyrosinamide. These approaches typically involve the protection and activation of functional groups to achieve the desired amide bond formation and N-acetylation.

Acylation Reactions of L-Tyrosine and its Derivatives

Direct acylation of the amino group of L-tyrosine or its derivatives is a primary method for introducing the N-acetyl group. The Schotten-Baumann reaction is a classic method used for this purpose. caltech.edu This reaction involves treating L-tyrosine with an acetylating agent, such as acetic anhydride (B1165640), in an aqueous alkaline solution. caltech.edugoogle.com The alkaline conditions, typically maintaining a pH between 8 and 10, are crucial for keeping the amino group in its nucleophilic free base form while minimizing side reactions like the formation of O,N-diacetyl-L-tyrosine. google.com

A key challenge in this process is preventing the acylation of the phenolic hydroxyl group. The N-acylation of an amine is generally a much faster reaction than the O-acylation of a phenol (B47542), which allows for selective N-acetylation if the conditions are carefully controlled. caltech.edu One strategy to improve yield and purity involves a subsequent hydrolysis step under controlled alkaline conditions to convert any O,N-diacetylated byproduct back into the desired N-acetyl-L-tyrosine. google.com The direct acetylation of L-tyrosinamide itself can also be performed, though the synthesis often proceeds through intermediates like N-acetyl-L-tyrosine or its esters.

Table 1: Key Reagents in Acylation Reactions

| Reagent | Role |

|---|---|

| L-Tyrosine | Starting amino acid |

| Acetic Anhydride | Acetylating agent |

| Sodium Hydroxide | Base to maintain alkaline pH |

Esterification and Amidation Routes

A common and efficient multi-step strategy involves the initial esterification of L-tyrosine, followed by acetylation and subsequent amidation.

Esterification: L-tyrosine is first converted to its corresponding ester, such as L-tyrosine methyl ester or ethyl ester. A convenient method for this is the treatment of L-tyrosine with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride or para-toluene sulfonic acid. caltech.eduacademie-sciences.fr This step protects the carboxylic acid group and increases the solubility of the amino acid in organic solvents.

N-Acetylation: The resulting L-tyrosine ester is then N-acetylated. Adding acetic anhydride to a solution of the L-tyrosine methyl ester, for instance, leads to the rapid precipitation of N-acetyl-L-tyrosine methyl ester in high yield. caltech.edu This step is highly efficient and avoids the risk of racemization that can occur under other conditions. caltech.edu

Amidation: The final step is the conversion of the N-acetyl-L-tyrosine ester to this compound. This is achieved through aminolysis, where the ester is treated with ammonia (B1221849) or an ammonia source. This reaction displaces the alkoxy group of the ester with an amino group to form the primary amide. General peptide coupling methods can also be applied, where N-acetyl-L-tyrosine is activated and then reacted with ammonia. academie-sciences.fr

Chemoenzymatic and Enzymatic Synthesis Routes

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis, often proceeding under mild, aqueous conditions with high stereoselectivity.

Protease-Catalyzed Amidation and Peptide Synthesis utilizing Tyrosinamide Precursors

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze the formation of amide bonds under specific conditions. This process, known as protease-catalyzed peptide synthesis (PCPS), is a powerful tool for creating peptide and amide linkages. rpi.edu

Enzymes like papain and lipase (B570770) have been successfully employed in such syntheses. nih.govresearchgate.net For example, a dipeptide with ACE inhibitor activity, N-acetyl-L-phenylalanyl-L-tyrosinamide, was synthesized with a high yield through the porcine pancreatic lipase-catalyzed amidation of N-acetyl-phenylalanine ethyl ester with L-tyrosinamide in an aqueous phase. researchgate.net This demonstrates the utility of L-tyrosinamide as a nucleophile (the "amino component") in enzyme-catalyzed reactions.

In a similar vein, the synthesis of this compound can be envisioned by the protease-catalyzed reaction between an N-acetyl-L-tyrosine ester (the "carboxyl component") and an amine nucleophile like ammonia. The specificity of enzymes like chymotrypsin (B1334515) for L-amino acid amides such as tyrosinamide further underscores the potential of these biocatalysts in targeted synthesis. researchgate.net These enzymatic reactions are often rapid and can be optimized by controlling parameters like temperature, enzyme concentration, and substrate ratios. researchgate.net

Design and Synthesis of Modified this compound Derivatives for Research Probes

Modifying the phenolic side chain of this compound creates valuable molecular probes for investigating biological systems and mechanisms.

O-Methyl and Halogenated Tyrosine Analogs for Mechanistic Investigations

The synthesis of modified analogs typically starts with the preparation of the corresponding modified tyrosine derivative, which is then carried through the acetylation and amidation steps.

O-Methyl Analogs: The synthesis of O-methyl-N-acetyl-L-tyrosine, a precursor for the corresponding amide, can be achieved by several methods. One approach involves the reaction of N-acetyl-L-tyrosine methyl ester with diazomethane. caltech.edu An alternative route is the Williamson synthesis, where the di-sodium salt of N-acetyl-L-tyrosine is reacted with methyl iodide to yield optically pure O-methyl-N-acetyl-L-tyrosine. caltech.edu This methylated intermediate can then be converted to O-methyl-N-acetyl-L-tyrosinamide via standard amidation procedures.

Halogenated Analogs: Halogenated tyrosine derivatives, such as 3-chlorotyrosine or 3,5-dichlorotyrosine, are important for studying the effects of oxidative stress. nih.gov The synthesis of halogenated this compound would begin with the corresponding halogenated L-tyrosine. These halogenated amino acids can then be esterified and acetylated. For example, N-acetyl-2,3-difluoro-L-tyrosine methyl ester and N-acetyl-2,3,5-trifluoro-L-tyrosine methyl ester have been synthesized. science.gov The final step would be the amidation of these halogenated N-acetyl-L-tyrosine esters to produce the desired research probes.

Table 2: Synthetic Scheme for a Modified Analog (O-Methyl-N-Acetyl-L-Tyrosinamide)

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | L-Tyrosine, Methanol, Thionyl Chloride | L-Tyrosine Methyl Ester |

| 2 | N-Acetylation | L-Tyrosine Methyl Ester, Acetic Anhydride | N-Acetyl-L-Tyrosine Methyl Ester |

| 3 | O-Methylation | N-Acetyl-L-Tyrosine Methyl Ester, Diazomethane | O-Methyl-N-Acetyl-L-Tyrosine Methyl Ester |

Fluorescent and Spectroscopic Probe Development from Tyrosine Derivatives

This compound (NAYA) serves as a crucial model compound for studying the behavior of tyrosine residues in proteins through fluorescence and other spectroscopic methods. acs.org Its intrinsic fluorescence, originating from the phenol side chain of tyrosine, is highly sensitive to the local environment, making it a valuable probe for investigating protein structure, dynamics, and interactions.

Researchers have utilized NAYA to understand how factors like solvent polarity and hydrogen bonding affect the fluorescence properties of tyrosine. For instance, studies have measured the absorption and steady-state fluorescence of NAYA in various solvents in the presence of ligands that mimic the amide backbone of a protein, such as N,N-dimethylacetamide, N-methylacetamide, and urea (B33335). acs.org These investigations revealed that the fluorescence quantum yield of NAYA is significantly influenced by its surroundings. acs.org In solvents like methanol, acetone, and dioxane, the formation of a hydrogen-bonded complex with an amide-model ligand leads to a 3 to 10-fold decrease in the fluorescence quantum yield compared to NAYA in the pure solvent. acs.org Conversely, in water, the complex exhibits a higher quantum yield. acs.org

The table below summarizes the fluorescence quantum yield of the this compound-ligand complex in different solvents.

Table 1: Fluorescence Quantum Yield of this compound-Ligand Complex

| Solvent | Fluorescence Quantum Yield |

|---|---|

| Methanol | 0.102 - 0.044 |

| Acetone | 0.102 - 0.044 |

| Dioxane | 0.102 - 0.044 |

| Water | Higher than in pure solvent |

Data sourced from The Journal of Physical Chemistry B acs.org

Furthermore, spectroscopic studies have employed NAYA to investigate enzymatic mechanisms. For example, spectra of the two protonation states of this compound were recorded to examine the displacement of a tyrosinate ligand that occurs during substrate binding in intradiol dioxygenases. nih.gov These studies demonstrated that the tyrosinate form of NAYA exhibits a significantly more intense signal in Raman spectroscopy compared to its protonated tyrosine form, providing a clear spectral marker for this change. nih.gov

The development of new Raman spectroscopic techniques has also utilized this compound to monitor the environmental dependence of the electromagnetic field strength. pitt.edu By using an external standard, researchers have observed a refractive index dependence for the Raman intensity of NAYT. pitt.edu This finding suggests that UV resonance Raman intensity measurements can serve as a tool to probe the average environmental refractive index of aromatic amino acids within proteins. pitt.edu

Precursors for Advanced Peptide Synthesis and Incorporation of Post-Translational Modifications

This compound and its analogs are valuable precursors in the chemical and enzymatic synthesis of peptides and for the site-specific incorporation of post-translational modifications (PTMs). researchgate.netfrontiersin.org PTMs are crucial for regulating protein function, and the ability to introduce them at specific sites is essential for studying their biological roles. frontiersin.orgsciepublish.com

In enzymatic peptide synthesis, L-tyrosinamide has been used as a nucleophile in reactions catalyzed by enzymes like lipase and α-chymotrypsin. For instance, the dipeptide N-acetyl-L-phenylalanyl-L-tyrosinamide, which exhibits angiotensin I converting enzyme (ACE) inhibitor activity, was synthesized through the amidation of N-acetyl-phenylalanine ethyl ester with L-tyrosinamide using porcine pancreatic lipase. researchgate.net This enzymatic approach can offer advantages over traditional chemical synthesis, such as avoiding secondary hydrolysis of the synthesized peptide and achieving high yields. researchgate.net

The table below details the enzymatic synthesis of a dipeptide using a tyrosine derivative.

Table 2: Enzymatic Synthesis of N-Ac-Phe-Tyr-NH2

| Enzyme | Substrates | Product | Yield |

|---|---|---|---|

| Porcine Pancreatic Lipase | N-acetyl-phenylalanine ethyl ester, L-tyrosinamide | N-acetyl-l-phenylalanyl-l-tyrosinamide (N-Ac-Phe-Tyr-NH2) | 84.45% |

Data sourced from ResearchGate researchgate.net

Furthermore, the development of genetic code expansion (GCE) techniques has enabled the incorporation of non-canonical amino acids, including those with post-translational modifications, into proteins. frontiersin.org While direct incorporation of this compound via GCE is not a primary focus, the principles of incorporating modified amino acids are relevant. GCE utilizes engineered orthogonal translation systems, such as the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, to recode stop codons for the insertion of a modified amino acid. frontiersin.org This strategy allows for the production of proteins with specific PTMs, facilitating the study of their impact on protein function. frontiersin.orgnih.gov For example, this methodology has been successfully used to incorporate Nε-acetyl-l-lysine and selenocysteine (B57510) into proteins, demonstrating the potential to study complex PTMs in various protein contexts. frontiersin.org

The ability to synthesize peptides and proteins with defined modifications is critical for understanding the complex regulatory networks within cells. The use of tyrosine derivatives like this compound as precursors and models in these advanced synthetic methodologies underscores their importance in biochemical and biomedical research.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Molecular Elucidation and Interaction Studies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for characterizing N-Acetyl-L-tyrosinamide. The absorption spectrum is dominated by the π → π* transitions of the phenol (B47542) chromophore. In aqueous solutions, NAYA typically exhibits an absorption maximum (λmax) around 275-277 nm. nih.govunl.pt The exact position and molar absorptivity are sensitive to the solvent environment. For instance, in a high-pH solution, the deprotonated form (tyrosinate) shows a red-shifted λmax to approximately 295 nm. researchgate.net

The solvent can significantly impact the absorption profile. A study comparing NAYA in water and 90% ethylene (B1197577) glycol at high pH demonstrated a red-shift of the λmax from 241.4 nm in water to 244.0 nm in ethylene glycol, accompanied by a 12% increase in molar absorptivity. pitt.edu This sensitivity allows UV-Vis spectroscopy to probe the local microenvironment of the tyrosine side chain. Second-derivative UV absorption spectroscopy can further enhance the resolution of spectral features, enabling the detection of subtle changes in the local environment of the chromophore and distinguishing its signal from other aromatic amino acids like tryptophan and phenylalanine in complex systems. uj.edu.plnih.govresearchgate.netnih.gov

Table 1: UV-Vis Absorption Properties of this compound (NATYR) and its Tyrosinate form in Different Solvents.

| Species | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| NATYR | Dioxane | 279 | Not specified | unl.pt |

| NATYR (Neutral form) | Water | 275 | Not specified | researchgate.net |

| NATYR (Anionic form) | Water (pH 13) | 295 | Not specified | researchgate.net |

| NATYR (Tyrosinate) | Water (high pH) | 241.4 | Not specified | pitt.edu |

| NATYR (Tyrosinate) | 90% Ethylene Glycol | 244.0 | Increased by 12% vs. water | pitt.edu |

| N-acTyrNH2 | Not specified | Not specified | 1420 | uj.edu.pl |

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for investigating the excited-state properties and dynamics of this compound.

The steady-state fluorescence of NAYA provides insights into its interactions with other molecules. When NAYA forms hydrogen bonds with proton acceptors like acetate (B1210297) or phosphate (B84403), its excitation spectrum is red-shifted by about 2 nm. leidenuniv.nl The emission maximum also shifts, depending on the specific proton acceptor, ranging from 310 nm for phosphate monoanion to 335 nm for imidazole. leidenuniv.nl In contrast, when interacting with amide-like ligands such as N,N-dimethylacetamide, the emission spectrum remains largely unchanged, while the excitation spectrum can shift by up to 10 nm depending on the solvent and ligand. acs.org The fluorescence of NAYA can be quenched by various molecules, including arginine and oxidized dithiothreitol, with studies suggesting a static quenching mechanism involving the formation of a ground-state complex. researchgate.netnih.gov

Picosecond time-resolved fluorescence spectroscopy is a powerful tool for probing the rapid conformational dynamics of the tyrosine side chain. The fluorescence decay of NAYA is often complex and can be described by multi-exponential models. nih.govnih.gov In aqueous solutions, NAYA can exhibit double-exponential decay, which is influenced by factors like solvent polarity and temperature. nih.gov At low polarity and high temperatures, the decay can become single-exponential. nih.gov The anisotropy decay of NAYA reveals information about its rotational motion. In viscous solutions, the anisotropy decay is slower, while in less viscous solutions like water, a rapid decay component on the order of tens of picoseconds indicates considerable rotational freedom of the tyrosine side chain. pnas.org For instance, a rotational correlation time of approximately 40 ps has been observed for NAYA, similar to that of free tyrosine in aqueous solution. pnas.org These time-resolved studies are crucial for understanding the internal motions of tyrosine residues within the more constrained environment of a protein. researchgate.netnih.govacs.org

The fluorescence quantum yield (ΦF) of this compound is highly sensitive to its environment. In water, the quantum yield is approximately 0.14. researchgate.net However, this value can change significantly upon interaction with other molecules or changes in the solvent. For example, when NAYA forms a hydrogen-bonded complex with amide-like ligands in solvents like methanol (B129727), acetone, and dioxane, its fluorescence quantum yield is 3 to 10 times lower than in the pure solvent. acs.org Conversely, in water, the complex exhibits a higher quantum yield. acs.org

Binding constants for the interaction of NAYA with various ligands can be determined from fluorescence quenching data. For interactions with proton acceptors like acetate and phosphate, binding constants are typically in the range of 0.2 to 0.3 M⁻¹, with the exception of phosphate monoanion, which has a significantly higher binding constant of 3.3 M⁻¹. leidenuniv.nl The binding constants for amide-like ligands vary between 0.18 and 4 M⁻¹, generally increasing with solvent polarity. acs.org

Table 2: Fluorescence Properties and Binding Constants of this compound (NAYA) under Various Conditions.

| Condition | Emission Max (nm) | Quantum Yield (ΦF) | Binding Constant (K) | Reference |

|---|---|---|---|---|

| NAYA in water | ~303 | 0.14 | N/A | researchgate.net |

| NAYA + Phosphate monoanion | 310 | Not specified | 3.3 M⁻¹ | leidenuniv.nl |

| NAYA + Acetate | 320 | Not specified | 0.2 - 0.3 M⁻¹ | leidenuniv.nl |

| NAYA + Phosphate bianion | 330 | Not specified | 0.2 - 0.3 M⁻¹ | leidenuniv.nl |

| NAYA + Imidazole | 335 | Not specified | 0.2 - 0.3 M⁻¹ | leidenuniv.nl |

| NAYA-amide complex (water) | Unchanged | Higher than in pure water | 0.18 - 4 M⁻¹ | acs.org |

| NAYA-amide complex (methanol, acetone, dioxane) | Unchanged | 0.044 - 0.102 (3-10x lower than in pure solvent) | 0.18 - 4 M⁻¹ | acs.org |

| NAYA + Arginine | Not specified | Quenched | 5.77 L/mol (for OVA model) | nih.govresearchgate.net |

Circular Dichroism (CD) Studies for Conformational Insights

Circular dichroism (CD) spectroscopy provides valuable information about the secondary structure and the local chiral environment of the aromatic chromophore in this compound and its derivatives. oup.comuark.edu The CD spectrum of N-acetyl-L-tyrosine methylamide (a closely related compound) shows characteristic bands in the far-UV region (around 200-250 nm) arising from the amide π → π* and n → π* transitions, and in the near-UV region (250-300 nm) due to the aromatic side chain. oup.com

Studies on N-acetyl-L-tyrosine methylamide have shown that temperature and solvent polarity can influence the CD spectrum. oup.com However, the temperature dependence for the tyrosine derivative is less pronounced compared to phenylalanine and tryptophan derivatives, suggesting that the mobility of the p-hydroxyphenyl group in N-acetyl-L-tyrosine methylamide is more restricted. oup.com The CD bands observed between 276 and 286 nm in some antibody difference spectra are in the same positions as those in the CD spectrum of this compound, indicating that CD can be used to probe the environment of tyrosine-like chromophores in complex biological systems. pnas.org

Application of Derivative Absorption Spectroscopy for Multicomponent Analysis

The analysis of multicomponent systems containing aromatic amino acids by conventional UV absorption spectroscopy is often hindered by the significant overlap of their spectral bands. oup.com Derivative absorption spectroscopy, particularly second-derivative analysis, offers a powerful solution for deconvolution by enhancing the resolution of individual chromophores. oup.comnih.gov This technique has been effectively applied to the simultaneous determination of tyrosine, tryptophan, and phenylalanine in various mixtures, including protein and DNA preparations. researchgate.netnih.gov

This compound serves as a crucial model compound for protein-bound tyrosine residues in these analytical methods. nih.govnih.gov In one approach, near-UV second-derivative spectra of this compound, along with other model compounds like N-acetyl-L-tryptophanamide and phenol, are utilized in a matrix least-squares multicomponent analysis algorithm. nih.gov This method allows for the sensitive detection of tyrosine, tryptophan, and phenylalanine residues in complex biological samples like DNA preparations, with detection limits at absorbance levels below 0.002. nih.gov

The principle of zero-crossing is fundamental to many derivative spectroscopy methods for quantitative analysis. rdd.edu.iq In the second-derivative spectrum of a binary mixture, a wavelength is chosen where one component has a zero signal, allowing the other to be measured without interference. rdd.edu.iq For instance, in the simultaneous determination of tryptophan and tyrosine, the second-derivative value at 217.9 nm (a zero-crossing point for tryptophan) can be used to quantify tyrosine. rdd.edu.iq Similarly, tryptophan can be determined at 222.4 nm, where tyrosine exhibits a zero-crossing point. rdd.edu.iq This technique provides a rapid and accurate means of resolving binary and ternary mixtures of aromatic amino acids without requiring prior separation steps. rdd.edu.iquobaghdad.edu.iq The linearity of the relationship between the derivative signal amplitude and concentration allows for precise quantification. oup.comrdd.edu.iq

| Compound | Wavelength (nm) | Concentration Range (µg/ml) | Correlation Coefficient (r or R²) | Source |

| Tyrosine | 217.9 | 1.0–50.0 | r = 0.9997 | rdd.edu.iq |

| Tryptophan | 222.4 | 0.1–20.0 | r = 0.9987 | rdd.edu.iq |

| Phenylalanine | 218.9 | 1.0–45.0 | R² = 0.9983 | uobaghdad.edu.iq |

| Tyrosine | 222.5 | 1.0–50.0 | R² = 0.9990 | uobaghdad.edu.iq |

| Tryptophan | 236.1 | 0.1–20.0 | R² = 0.9970 | uobaghdad.edu.iq |

| This table presents analytical parameters for the simultaneous determination of aromatic amino acids using second-derivative UV spectrophotometry. |

Conformational Analysis and Intermolecular Interactions

Backbone and Side-Chain Conformational Space Exploration of Tyrosinamide Derivatives

The three-dimensional structure of peptides and proteins is dictated by the rotational flexibility around single bonds in the backbone (φ, ψ) and side chains (χ). Understanding the conformational preferences of amino acid derivatives like this compound is essential for elucidating the principles of protein folding. Computational studies on blocked dipeptides, such as N-formyl-L-tyrosinamide, provide detailed insights into the accessible conformational space. academie-sciences.fr

A detailed conformational study of N-formyl-L-tyrosinamide using a genetic algorithm identified 26 distinct stable conformations on the potential energy surface. academie-sciences.fr These conformers are distributed across seven types of backbone folds: αD, αL, γD, γL, βL, εD, and δD. academie-sciences.fr The most stable conformers were found to adopt an inverse gamma turn (γL) fold, stabilized by a strong intramolecular hydrogen bond. academie-sciences.fr The orientation of the phenolic side chain was observed to have only a modest effect on the backbone structure for these low-energy conformers. academie-sciences.fr

The exploration of the full conformational space reveals that certain backbone conformations are preferred. For many amino acid derivatives, the potential energy hypersurface is a function of multiple independent dihedral angles (φ, ψ, χ1, χ2, etc.), leading to a large number of theoretical conformers. conicet.gov.arresearchgate.net However, due to steric hindrance and stabilizing intramolecular interactions, only a subset of these conformations are energetically favorable. conicet.gov.ar For example, in the study of N-formyl-L-tyrosinamide, the four most stable conformers, all belonging to the γL family, were found to be within a narrow energy range of approximately 0.16 kcal/mol, highlighting the stability of this particular fold. academie-sciences.fr

| Conformer Rank | Fold Type | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) | Relative Energy (kcal/mol) | Source |

| 1 | γL | 83.6 | -65.3 | -178.9 | 80.4 | 0.00 | academie-sciences.fr |

| 2 | γL | 82.6 | -55.0 | 60.1 | 91.2 | 0.04 | academie-sciences.fr |

| 3 | γL | 84.6 | -61.2 | -61.5 | 92.5 | 0.15 | academie-sciences.fr |

| 4 | γL | 84.0 | -59.1 | 179.9 | -100.0 | 0.16 | academie-sciences.fr |

| 5 | βL | -156.4 | 82.2 | 59.8 | 91.0 | 0.98 | academie-sciences.fr |

| This table shows the geometric parameters and relative energies for the five most stable conformers of N-formyl-L-tyrosinamide, a model for this compound. |

Intramolecular and Intermolecular Hydrogen Bonding Networks in Model Systems

Hydrogen bonds are critical non-covalent interactions that define the structure, stability, and function of biomolecules. wikipedia.org In this compound and related model systems, both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds play significant roles. academie-sciences.fracs.org

Intramolecular hydrogen bonds are key to stabilizing specific conformations. In N-formyl-L-tyrosinamide, a strong hydrogen bond between the carbonyl oxygen of the formyl group and the amide proton of the C-terminus (CO···HN) forms a seven-membered ring, which is responsible for the rigidity of the backbone in the most stable γL conformers. academie-sciences.fr The phenolic hydroxyl group of the tyrosine side chain can also act as a hydrogen bond donor or acceptor, participating in further intramolecular interactions that influence side-chain orientation. academie-sciences.frnih.gov

Intermolecular hydrogen bonding governs the interaction of this compound with its environment, including solvent molecules and other solutes. A study of this compound (NAYA) in the presence of ligands that model the protein backbone (N,N-dimethylacetamide, N-methylacetamide, and urea) demonstrated the formation of hydrogen-bonded complexes. acs.org The binding constant for these interactions was found to be between 0.18 and 4 M⁻¹, increasing with solvent polarity. acs.org The lack of a strong dependence on the N-methylation of the ligand suggested that the carbonyl oxygen is the primary hydrogen bond acceptor site for the phenolic hydroxyl group of NAYA. acs.org These interactions are crucial for processes such as ligand binding and protein-protein recognition. researchgate.net

| Ligand | Solvent | Binding Constant (K, M⁻¹) | Source |

| N,N-dimethylacetamide | Water | 0.18 ± 0.04 | acs.org |

| N-methylacetamide | Water | 0.20 ± 0.02 | acs.org |

| Urea (B33335) | Water | 0.22 ± 0.03 | acs.org |

| N-methylacetamide | Methanol | 4.0 ± 0.4 | acs.org |

| This table displays the binding constants for the intermolecular hydrogen bonding between this compound (NAYA) and various amide-like ligands in different solvents. |

Van der Waals and Electrostatic Interactions in this compound Complexes

Alongside hydrogen bonding, van der Waals and electrostatic interactions are fundamental forces that determine the structure and stability of molecular complexes involving this compound. Van der Waals interactions, arising from transient induced dipoles, are ubiquitous and crucial for the tight packing within the interior of proteins. wits.ac.za Electrostatic interactions occur between permanent charges, dipoles, or quadrupoles and are highly dependent on the chemical environment. nih.gov

Studies on complexes of tyrosine derivatives highlight the importance of these forces. For example, the thermodynamic signature of the complex formed between N-acetyl-l-tyrosine ethyl ester (ATEE) and the drug tolmetin (B1215870) suggests the presence of both van der Waals and electrostatic interactions. researchgate.net Similarly, computational studies on a tyrosinamide-based inhibitor bound to the SARS-CoV-2 main protease showed that electrostatic and van der Waals interactions are important for stabilizing the inhibitor in the binding site. biorxiv.org

Solvent-Mediated Interactions and Their Thermodynamic Basis

The solvent environment profoundly influences the structure, dynamics, and interactions of biomolecules like this compound. Solvent molecules can directly participate in interactions or mediate the forces between solutes, a phenomenon with a distinct thermodynamic basis. scirp.org The addition of water molecules or other solvent components can modulate thermodynamic properties such as enthalpy and entropy, largely by affecting the number and strength of hydrogen bonds. scirp.org

The fluorescence properties of this compound (NAYA) are highly sensitive to the solvent. acs.org Studies have shown that the fluorescence quantum yield of NAYA and its hydrogen-bonded complexes varies significantly with the solvent. For example, in methanol, acetone, and dioxane, the formation of a hydrogen-bonded complex with an amide-like ligand leads to a 3- to 10-fold decrease in the fluorescence quantum yield compared to NAYA in the pure solvent. acs.org Conversely, in water, the complex exhibits a higher quantum yield. acs.org This behavior underscores the complex interplay between the solute, the ligand, and the surrounding solvent molecules.

The thermodynamics of these interactions are also solvent-dependent. The binding constant for NAYA with N-methylacetamide is 20 times higher in methanol than in water, indicating a more favorable interaction in the less polar solvent. acs.org This can be attributed to factors like solvent shielding, which can enhance the enthalpic contribution of hydrogen bonds by reducing the energetic penalty of desolvating the interacting groups. rsc.org The organization of solvent molecules around the solute, particularly around functional groups like the phenolic ring, can modulate its properties and interactions, making it a critical factor in biological processes. rsc.org

| Solvent | Quantum Yield (NAYA alone) | Quantum Yield (NAYA-NMA Complex*) | Source |

| Water | 0.089 | 0.102 | acs.org |

| Methanol | 0.117 | 0.012 | acs.org |

| Acetone | 0.160 | 0.016 | acs.org |

| Dioxane | 0.162 | 0.046 | acs.org |

| This table shows the fluorescence quantum yield of this compound (NAYA) alone and in a complex with N-methylacetamide (NMA) in various solvents. |

Enzymatic Reactivity and Kinetic Mechanisms

Role as a Substrate for Proteolytic Enzymes

N-Acetyl-L-tyrosinamide is a well-established substrate for α-chymotrypsin, a digestive enzyme that catalyzes the hydrolysis of peptide bonds. wikipedia.org The kinetics of this enzymatic reaction have been extensively studied to understand the enzyme's catalytic mechanism. The hydrolysis of this compound by α-chymotrypsin has been shown to follow Michaelis-Menten kinetics, a fundamental model of enzyme kinetics. researchgate.netmdpi.com

Kinetic studies on the α-chymotrypsin-catalyzed hydrolysis of this compound have focused on determining key kinetic parameters such as the catalytic constant (kcat) and the Michaelis constant (Km). The ratio of these two parameters, kcat/Km, represents the catalytic efficiency of the enzyme for a specific substrate.

For the hydrolysis of this compound by α-chymotrypsin, the rate of hydrolysis is critically dependent on the nature of the acyl group. caltech.edu The competitive hydrolysis of this compound alongside other substrates like acetyl-L-tryptophanamide has been used to further probe the enzyme's specificity and catalytic efficiency. acs.org

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Various Substrates This table provides a comparative view of the kinetic parameters for the hydrolysis of different substrates by α-chymotrypsin, highlighting the enzyme's specificity.

| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |

| N-acetyl-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ |

| N-acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ |

| N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 |

Data sourced from a study investigating diffusion-limited rates of chymotrypsin (B1334515) reactions. nih.gov

The catalytic activity of α-chymotrypsin is highly dependent on pH. Studies on the hydrolysis of this compound and other similar substrates have revealed that the reaction kinetics are influenced by the ionization state of key amino acid residues in the enzyme's active site. diva-portal.org The hydrolysis of this compound by α-chymotrypsin is typically studied at a pH range of 7.8-8.0, which is near the optimal pH for the enzyme's activity. researchgate.netcapes.gov.bracs.org The pH profile of chymotrypsin activity often exhibits a bell-shaped curve. researchgate.net For instance, the hydrolysis of N-acetyl-L-tryptophanamide shows optimal activity around this pH range, with pKa values of approximately 6.67 and 9.57, corresponding to the ionization of a histidine residue and the N-terminal amino group, respectively. researchgate.net

The solvent environment can significantly impact the rate of enzymatic reactions. While the hydrolysis of this compound is not affected by 20 percent methanol (B129727), the presence of organic solvents can alter the catalytic activity of α-chymotrypsin. annualreviews.org For example, the synthesis of N-Ac-Phe-Tyr-NH2, a reaction catalyzed by α-chymotrypsin, was enhanced in a solvent mixture of Tris-HCl buffer, dimethylsulfoxide (DMSO), and acetonitrile. nih.gov In some cases, the presence of organic solvents like DMSO can lead to the inactivation of the enzyme. conicet.gov.ar However, encapsulating the enzyme in reverse micelles can protect it from the denaturing effects of the organic solvent. conicet.gov.ar The use of ionic liquids as a solvent has also been shown to improve the initial rate of peptide synthesis catalyzed by α-chymotrypsin compared to traditional organic solvents like acetonitrile. researchgate.net

This compound is a crucial tool for determining the substrate specificity of proteases like α-chymotrypsin. wikipedia.orgdiva-portal.org α-Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. wikipedia.org The p-hydroxybenzyl side chain of the tyrosine residue in this compound fits into the hydrophobic S1 binding pocket of the enzyme, which is a primary determinant of its substrate specificity. wikipedia.org The hydrolysis rate of N-acyl-L-tyrosinamides is highly dependent on the specific acyl group, further highlighting the enzyme's sensitivity to the substrate's structure. caltech.edu

Alpha-Chymotrypsin Catalyzed Hydrolysis and Kinetic Studies

Application in Enzyme Active Site Probing and Mechanistic Elucidation

Beyond its role as a substrate, this compound and its derivatives are utilized to probe the active site of enzymes and elucidate their catalytic mechanisms. wikipedia.orgnih.gov For instance, spectroscopic studies of this compound in different protonation states can provide insights into the displacement of tyrosinate ligands during substrate binding in certain enzymes. nih.gov Furthermore, fluorinated derivatives of tyrosinamide, such as N-acetyl fluoro-l-tyrosinamides, serve as probes in enzymatic reactions involving tyrosine radicals, offering a way to study complex catalytic cycles. acs.org

Investigations into Enzyme Inhibition and Activation Mechanisms involving this compound Derivatives

The study of this compound and its derivatives as substrates and modulators of enzyme activity has provided significant insights into enzyme kinetics, particularly for proteolytic enzymes like α-chymotrypsin. Research in this area has elucidated mechanisms of substrate binding, inhibition, and the structural determinants of catalytic efficiency.

Detailed Research Findings

A significant area of investigation has been the stereospecificity of enzyme-substrate interactions. Studies have demonstrated the competitive inhibitory effect of N-acetyl-D-tyrosinamide on the enzymatic hydrolysis of its L-enantiomer, this compound. caltech.educaltech.edu This highlights the enzyme's active site specificity, where the D-isomer can bind to the enzyme but cannot be processed, thereby competing with the L-substrate for binding.

The nature of the acyl group attached to the L-tyrosinamide is another critical factor influencing the rate of hydrolysis by chymotrypsin. caltech.educaltech.edu Systematic studies have been conducted by varying the acyl group to determine the corresponding equilibrium and rate constants, demonstrating that modifications to this part of the molecule can significantly alter catalytic outcomes. caltech.educaltech.edu For instance, the hydrolysis of N-nicotinyl-L-tyrosinamide was observed to be faster than that of the corresponding phenylalanine derivative, prompting further investigation into the electronic and steric effects of the acyl group. caltech.edu

Derivatives such as O-methyl-N-acetyl-L-tyrosine have been proposed as interesting substrates to probe the role of the phenolic hydroxyl group in the binding and catalytic process. caltech.edu Kinetic studies with such derivatives help to determine whether the phenolic hydrogen is crucial for the reaction and to what extent steric effects influence the rate constants. caltech.edu

Beyond chymotrypsin, derivatives of N-acetyl-L-tyrosine have been used to study other enzymes. For example, the dimerization of di-(N-acetyl-L-tyrosine) by horseradish peroxidase compound II has been investigated. nih.gov Kinetic analysis revealed that this derivative acts as a ligand that binds tightly to the enzyme, although it is a poorer substrate compared to others like Gly-Tyr. nih.gov This study provided kinetic evidence for the formation of a Michaelis-Menten-like complex between the enzyme and the N-acetyl-L-tyrosine derivative. nih.gov

The following tables present kinetic data from studies on the α-chymotrypsin catalyzed hydrolysis of this compound and related derivatives.

Table 1: Kinetic Constants for the α-Chymotrypsin Catalyzed Hydrolysis of N-Acyl-L-tyrosinamide Derivatives

| Substrate | Ks (M) | k3 (M/min/ng of protein-nitrogen/ml) |

| N-nicotinyl-L-tyrosinamide | Data not available | Data not available |

| This compound | 30.5 ± 1.0 x 10-3 | 1.9 ± 0.1 |

Source: Data extracted from studies on α-chymotrypsin kinetics. acs.orgcaltech.edu

Table 2: Kinetic and Inhibition Constants for this compound and Related Compounds with α-Chymotrypsin

| Compound | Constant Type | Value | Conditions |

| Acetyl-L-tyrosinamide | Ks | 3.5 ± 0.5 x 10-3 M | pH 7.8-8.0, 25°C |

| Acetyl-L-tyrosinamide | kcat | 1.9 ± 0.1 moles/liter/min/mg protein-nitrogen/ml | pH 7.8-8.0, 25°C |

| N-acetyl-D-tyrosinamide | Inhibition | Competitive inhibitor of this compound hydrolysis | Not specified |

Source: Data compiled from kinetic studies of α-chymotrypsin. acs.orgcaltech.edu

Table 3: Kinetic Parameters for Horseradish Peroxidase with Tyrosine Derivatives

| Substrate | Parameter | Value |

| di-(N-acetyl-L-tyrosine), (NAT)2 | KappM | 0.7 mM |

| di-(N-acetyl-L-tyrosine), (NAT)2 | kappcat | 3.6 s-1 |

| di-(N-acetyl-L-tyrosine), (NAT)2 | KIIm (for CII -> E step) | 0.58 mM |

| Gly-Tyr | KappM | 24 mM |

| Gly-Tyr | kappcat | 254 s-1 |

Source: Data from a steady-state kinetic study of horseradish peroxidase. nih.gov

Computational Chemistry and Theoretical Modeling of N Acetyl L Tyrosinamide

Quantum Mechanical Calculations

Quantum mechanical calculations offer a detailed picture of the electronic structure and energy landscape of N-Acetyl-L-tyrosinamide, enabling predictions of its behavior and properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and energetics of molecules like this compound. wikipedia.org DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, provide a balance between computational cost and accuracy. wikipedia.orgscispace.com These studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Research has employed DFT to analyze the electronic structure of this compound and related compounds. For instance, DFT calculations have been used to assign spectroscopic features and to probe the nature of enzyme-substrate complexes involving tyrosine derivatives. nih.gov The energetics of different ionization and redox states of this compound have also been determined, providing key parameters for understanding its role in biological electron transfer processes, such as in photosystem II. nih.gov Specifically, the redox potential (Em) for the Y˙/Y⁻ couple was measured at +680 mV, for Y˙/YH at +970 mV (at pH 5.0), and for YH˙⁺/YH at +1380 mV. nih.gov

| Redox Couple | Redox Potential (Em) | pH |

|---|---|---|

| Y˙/Y⁻ | +680 mV | Not specified |

| Y˙/YH | +970 mV | 5.0 |

| YH˙⁺/YH | +1380 mV | Not specified |

Ab Initio Molecular Orbital Computations for Conformational Analysis

Ab initio molecular orbital computations, which are based on first principles without empirical parameters, are instrumental in exploring the conformational landscape of this compound. These methods are crucial for identifying the stable conformations of the molecule and the energy barriers between them.

While direct ab initio studies on this compound are not extensively detailed in the provided results, the methodology has been widely applied to similar peptide building blocks. For example, exhaustive conformational analyses of N-formyl-l-tyrosinamide and N-acetyl-L-tryptophane-N-methylamide have been performed using ab initio methods like Hartree-Fock (RHF). researchgate.netresearchgate.netacademie-sciences.fr These studies involve mapping the potential energy surface (PES) as a function of the dihedral angles (φ, ψ, and χ) to locate all low-energy minima. researchgate.net Such analyses provide insights into the intrinsic conformational preferences of the peptide backbone and side chain, which are influenced by intramolecular hydrogen bonding and steric effects.

Basis Set Selection and Method Validation for Accurate Predictions

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the validation of the computational method. A basis set is a set of mathematical functions used to build molecular orbitals.

The selection of a basis set involves a trade-off between accuracy and computational cost. cp2k.org For molecules like this compound, which contain aromatic rings and polar groups, basis sets that include polarization and diffuse functions are generally required for accurate descriptions of bonding and non-covalent interactions. stackexchange.com Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). mit.edu

Method validation is a critical step to ensure the reliability of the computational predictions. This often involves comparing the calculated properties with experimental data, if available, or with results from higher-level, more computationally expensive methods. For instance, the calculated geometries can be compared with X-ray crystallography data, and calculated vibrational frequencies can be compared with infrared and Raman spectra. academie-sciences.fr The choice of the functional in DFT also requires careful consideration, as different functionals can yield significantly different results. scispace.com Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often found to provide a good balance of accuracy for a wide range of molecular systems. nih.govresearchgate.net

Molecular Simulation and Dynamics

Molecular simulation and dynamics techniques are employed to study the conformational flexibility and intermolecular interactions of this compound over time.

Genetic Algorithms for Exhaustive Conformational Search

Exploring the vast conformational space of a flexible molecule like this compound is a significant computational challenge. Genetic algorithms (GAs) offer a powerful stochastic approach to efficiently search for the global minimum and other low-energy conformers on the potential energy surface. worldscientific.comnih.gov

In this method, a population of conformations (individuals) is evolved over generations. The "fitness" of each individual is determined by its energy, and genetic operators such as mutation (altering dihedral angles) and crossover (combining parts of different conformations) are used to generate new populations. academie-sciences.fr This approach, often combined with semi-empirical or DFT calculations to evaluate the energy, has been successfully used to perform exhaustive conformational analyses of related dipeptides like N-formyl-L-tyrosinamide. academie-sciences.fracademie-sciences.fr A study on N-formyl-L-tyrosinamide using a genetic algorithm based on the multiniche crowding technique identified 26 distinct conformations. academie-sciences.fr

Molecular Docking Analyses for Ligand-Receptor Interactions (e.g., PPARalpha)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the molecular basis of ligand-receptor interactions and for drug discovery.

While specific docking studies of this compound with PPARα were not found in the search results, the methodology is highly relevant. Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor involved in lipid metabolism and inflammation, making it a significant drug target. nih.govnih.gov Molecular docking studies typically involve generating a large number of possible binding poses of the ligand in the receptor's active site and then scoring these poses based on a force field or other scoring function. japsonline.com

For example, studies on other ligands with PPARs have identified key amino acid residues involved in binding, such as Tyr314 and Tyr464 in PPARα, which form hydrogen bonds with the ligand. nih.gov Similar interactions would be expected for this compound, given its hydrogen bond donors and acceptors and its aromatic ring capable of hydrophobic and π-stacking interactions. The insights from such docking analyses can guide the design of more potent and selective PPARα modulators.

Atomistic Simulations for Adsorption and Interaction Studies

Atomistic simulations, including molecular dynamics (MD) and Monte Carlo (MC) methods, provide powerful tools for investigating the adsorption of molecules onto surfaces and their interactions with other chemical species at a molecular level. unipd.itarxiv.orgmdpi.com These computational techniques are crucial for understanding the surface chemistry in applications like biosensors and for elucidating the binding mechanisms of molecules with biological targets. unipd.itnih.gov

Molecular dynamics simulations have been effectively employed to study the interaction of N-acetyl tyrosine, a closely related compound, with viral enzymes. mdpi.com In a 2023 study, MD simulations spanning 100 nanoseconds were used to confirm the stability of N-acetyl tyrosine when complexed with SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) and nonstructural protein 16 (NSP16). mdpi.com The stability of these complexes was evaluated by calculating the Root Mean Square Deviation (RMSD) of the backbone atoms relative to a coordinate-averaged model. mdpi.com The results indicated that N-acetyl tyrosine formed stable complexes with both enzymes, exhibiting lower RMSDs and fluctuations throughout the simulation runs compared to other tyrosine-containing pharmaceuticals like droxidopa (B1670964) and carbidopa (B1219) with 3CLpro. mdpi.com This stability suggests a strong and persistent interaction with the enzyme's active site. mdpi.com

For adsorption studies on material surfaces, methods like Metropolis Monte Carlo atomistic simulations are utilized. nih.gov While direct studies on this compound are not prominent, research on similar molecules like N-acetylcysteine (NAC) on carbon steel surfaces provides a relevant methodological framework. nih.gov In such studies, simulations are used to identify the most stable adsorption configuration of the molecule on the surface. nih.gov The calculations can reveal that the inhibitor's mechanism involves chemisorption, supplemented by van der Waals forces and electrostatic interactions. nih.gov The adsorption Gibbs energy (ΔGads) can be calculated to determine the spontaneity of the adsorption process and to distinguish between physical and chemical adsorption mechanisms. nih.gov

Table 1: Summary of Molecular Dynamics Simulation Findings for N-Acetyl Tyrosine Interaction with SARS-CoV-2 Enzymes

| Target Enzyme | Interacting Ligand | Simulation Duration | Key Finding | Source |

| 3CLpro | N-acetyl tyrosine | 100 ns | Formed a stable complex with low RMSD. | mdpi.com |

| NSP16 | N-acetyl tyrosine | 100 ns | Formed a stable complex with low RMSD. | mdpi.com |

| NSP16 | Carbidopa | 100 ns | Formed a stable complex. | mdpi.com |

| 3CLpro | Droxidopa | 100 ns | Formed a less stable complex with higher RMSD. | mdpi.com |

| 3CLpro | Carbidopa | 100 ns | Formed a less stable complex with higher RMSD. | mdpi.com |

Theoretical Prediction of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound (NATyrA). mdpi.comnih.gov These computational methods can accurately model vibrational frequencies, electronic transitions, and the influence of the molecular environment on spectra. nih.govacs.org

DFT calculations have been successfully used to corroborate UV Resonance Raman (UVRR) spectroscopic band assignments for this compound, which serves as a model compound for the amino acid tyrosine. nih.gov In one study, difference spectroscopy revealed distinct features upon deprotonation of the phenolic hydroxyl group. nih.gov The difference spectrum created by subtracting the tyrosinate (deprotonated) spectrum from the tyrosine (protonated) spectrum showed significant negative features. nih.gov Specifically, a negative band at 240 nm was identified in UV-vis difference spectra, with corresponding negative features at 1600, 1210, and 1175 cm⁻¹ in UVRR difference spectra, consistent with the protonation of an axial tyrosinate ligand. nih.gov The calculations showed that the tyrosinate form gives a signal approximately 15 times more intense than the protonated tyrosine form, with a strong band at 1602 cm⁻¹ compared to a weak signal for tyrosine at 1616 cm⁻¹. nih.gov

The absorption and fluorescence properties of this compound have also been investigated using a combination of experimental measurements and semiempirical molecular orbital calculations. acs.org Studies on this compound (referred to as NAYA in the study) in various solvents and in the presence of ligands that model a protein backbone showed that its excitation spectrum could shift by up to 10 nm. acs.org These shifts are described as a sum of effects: a blue-shift from hydrogen bonding to the phenolic oxygen, a red-shift from hydrogen bonding to the phenolic hydrogen, and a blue-shift related to the solvent's dielectric effect. acs.org

Furthermore, DFT has been used to compute the electronic properties of N-acetyl tyrosine, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.com For N-acetyl tyrosine, a large energy gap was found, which supports its high stability, a finding consistent with molecular dynamics simulations. mdpi.com

Table 2: Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Property | Observation/Value | Computational Method | Source |

| UV-Vis Difference Spectra | Negative Feature (Tyrosine - Tyrosinate) | 240 nm | - | nih.gov |

| UVRR Difference Spectra | Negative Features (Tyrosine - Tyrosinate) | 1600, 1210, 1175 cm⁻¹ | DFT Corroboration | nih.gov |

| UVRR | Tyrosinate (deprotonated) | Strong band at 1602 cm⁻¹ | DFT | nih.gov |

| UVRR | Tyrosine (protonated) | Weak signal at 1616 cm⁻¹ | DFT | nih.gov |

| Absorption/Excitation | Spectral Shift | Up to 10 nm depending on solvent and ligand | Semiempirical MO Calculations | acs.org |

| Electronic Properties | HOMO-LUMO Energy Gap | Largest among TPh studied, indicating high stability | DFT | mdpi.com |

N Acetyl L Tyrosinamide in Fundamental Protein and Biochemical Research

Mimicking Tyrosine Contributions to Protein Structure and Function

The unique structure of N-Acetyl-L-tyrosinamide, which emulates a tyrosine residue embedded within a polypeptide chain, makes it an exceptional model compound for investigating the intricate roles of tyrosine in protein science. researchgate.netresearchgate.net

Protein folding is the process by which a polypeptide chain acquires its native three-dimensional structure, a conformation that is essential for its biological function. wikipedia.org The dynamics of this process, including the intermediate states and the influence of the surrounding environment, are of fundamental interest. This compound serves as a simplified model to understand the behavior of tyrosine residues during these complex conformational changes. researchgate.net

Researchers utilize spectroscopic techniques, particularly fluorescence spectroscopy, to monitor protein folding and unfolding. Tyrosine has intrinsic fluorescence, but its signal can be complex to interpret within a protein due to interactions with other residues. wikipedia.org By studying NAYA, scientists can isolate and understand the fluorescence behavior of a tyrosine-like residue in various environments, which helps in deconvoluting the complex fluorescence spectra of entire proteins. researchgate.net

Studies on NAYA in different solvents and temperatures have revealed that its fluorescence decay can be either single or double exponential. This behavior is linked to an excited-state intramolecular electron transfer from the phenol (B47542) ring to the amide group, a process modulated by solvent polarity and viscosity. researchgate.net This detailed understanding of NAYA's photophysics provides a framework for interpreting fluorescence data from proteins, offering insights into how local environment changes affect tyrosine residues during folding and unfolding. researchgate.net

A key parameter derived from such studies is the binding constant between NAYA and molecules that mimic the protein backbone, which has been found to increase with solvent polarity. researchgate.net This suggests that the carbonyl oxygen of the peptide bond is a primary site for hydrogen bonding. researchgate.net This information is critical for building accurate computational models of protein folding and for interpreting experimental data on protein conformational transitions. nih.govnih.gov

The local environment, or microenvironment, of a tyrosyl residue within a protein dictates its chemical reactivity, spectral properties, and its contribution to protein stability and function. This compound is extensively used to model and understand these microenvironments. uj.edu.pl

By measuring the absorption and fluorescence spectra of NAYA in a range of solvents with varying polarities, researchers can create a baseline for how a tyrosyl residue behaves in different environments, from being fully exposed to the aqueous solvent to being buried in the nonpolar interior of a protein. uj.edu.pl For instance, the spectral shift of NAYA in different solvents can be correlated with the degree of solvent exposure of tyrosine residues in a protein. uj.edu.pl

These studies have shown that the multiexponential fluorescence decay of NAYA in aqueous solutions is due to the existence of different rotamers (rotational isomers) and the varying rates of intramolecular electron transfer among them. researchgate.net This provides a nuanced view of how the flexibility and interactions of the polypeptide chain can influence the behavior of individual tyrosyl residues. researchgate.net The use of NAYA allows for a detailed kinetic analysis, revealing the rates of interconversion between rotamers and the rate of electron transfer, which are crucial for understanding the dynamics within a protein's microenvironment. researchgate.net

| Parameter | Value in Water at 23°C | Significance |

| Rotamer Interconversion Rate (k r) | 4.4 × 10⁸ s⁻¹ | Reflects the speed of conformational changes around the tyrosyl side chain. researchgate.net |

| Rotamer Interconversion Rate (k r') | 5.2 × 10⁸ s⁻¹ | Indicates the dynamic nature of the local peptide backbone. researchgate.net |

| Electron Transfer Rate (k ET) | 2.0 × 10⁹ s⁻¹ | Measures the rate of quenching of the excited state, influenced by the local electric field. researchgate.net |

Table 1: Kinetic parameters of this compound in water, illustrating the dynamic processes that model tyrosyl behavior in proteins. Data sourced from a full kinetic analysis of NAYA's fluorescence decay. researchgate.net

Role in Protein Aggregation Mechanisms (e.g., α-Synuclein Fibrillation)

Protein aggregation is a hallmark of several neurodegenerative diseases, including Parkinson's disease, which is characterized by the fibrillation of the α-synuclein protein. nih.govnih.gov Understanding the molecular mechanisms that trigger and modulate this aggregation is a key area of research. This compound is used as a model compound to investigate the role of tyrosine residues in this process. researchgate.net

α-Synuclein contains four tyrosine residues and no tryptophan, making the fluorescence of tyrosine a primary intrinsic probe for studying its conformational changes and aggregation. researchgate.net The spectroscopic features of NAYA are compared with those of α-synuclein to interpret the degree of exposure and interaction of the protein's tyrosyl groups during fibrillation. researchgate.net Studies using NAYA have helped to establish that the classic rotameric conformations of the tyrosyl group can account for their exposure during the initial stages of α-synuclein aggregation. researchgate.net

The aggregation process often involves the formation of β-sheet structures. mdpi.comembopress.org NAYA, which can form an intramolecularly hydrogen-bonded structure even in water, mimics the interactions that might occur in the β-sheets of aggregated proteins. researchgate.net By studying how external factors affect the spectroscopic properties of NAYA, researchers can infer how these factors might influence the local environment of tyrosine residues in α-synuclein and thereby modulate its aggregation propensity. For example, the interaction of α-synuclein with certain brain metabolites has been studied to understand how these molecules might inhibit or accelerate fibrillation. nih.govnih.gov

Photodynamic Cross-linking Reactions Involving Tyrosine Analogs as Model Substrates

Photodynamic therapy is a medical treatment that uses a photosensitizer and light to destroy diseased cells. nih.govcapes.gov.br One of the underlying mechanisms is the photodynamic cross-linking of proteins, which can lead to cell damage. Tyrosine residues are known to be involved in these cross-linking reactions, forming dityrosine (B1219331) bonds. researchgate.netnih.gov this compound serves as an excellent model substrate to study the fundamental chemistry of these reactions. researchgate.net

In these studies, NAYA is illuminated in the presence of a photosensitizer, and the resulting products are analyzed. This allows for the precise characterization of the types of bonds formed and the reaction mechanisms. For instance, studies with N-acetyltyrosine have shown that illumination with a photosensitizer like flavin mononucleotide (FMN) leads to the formation of dityrosine cross-links. researchgate.net The tyrosyl radical, a relatively long-lived intermediate, is formed by the abstraction of a hydrogen atom from the phenolic group of tyrosine. researchgate.netnih.gov Two tyrosyl radicals can then combine to form a stable carbon-carbon bond, resulting in a dityrosine cross-link. researchgate.net

By using NAYA and other tyrosine analogs in model systems with different photosensitizers and under various conditions (e.g., pH, oxygen levels), researchers can elucidate the specific reaction pathways. nih.gov For example, it has been shown that with FMN as a sensitizer (B1316253), cross-linking occurs via a free-radical mechanism (Type I), whereas other sensitizers might operate through a singlet oxygen mechanism (Type II). nih.gov These fundamental studies are crucial for optimizing photodynamic therapy and understanding the light-induced damage to proteins in other contexts, such as skin photoaging. researchgate.net

| Photosensitizer | pH Range for Cross-linking | Proposed Mechanism |

| Flavin Mononucleotide (FMN) | 4.0 - 8.0 | Type I (Free Radical) nih.gov |

| Rose Bengal | No cross-linking observed | Primarily Type II (Singlet Oxygen) nih.gov |

Table 2: Comparison of photosensitizers in the cross-linking of a model tyrosine-containing copolymer, highlighting the role of the sensitizer and pH in the reaction mechanism. nih.gov

Application as a Building Block for Synthetic Peptides and Protein Analogs

The chemical synthesis of peptides and proteins is a powerful tool for creating novel biomolecules with tailored properties. This compound, as a modified amino acid, can be incorporated into synthetic strategies. cymitquimica.com

In peptide synthesis, protecting groups are used to prevent unwanted side reactions at the amino and carboxyl termini. academie-sciences.frnih.gov The acetylated amino group and the amidated carboxyl group of NAYA serve as permanent protecting groups, making it a useful building block for specific applications. For example, if a researcher wants to create a peptide with a tyrosine residue at the C-terminus that is an amide rather than a free carboxylate, this compound could be a precursor in a multi-step synthesis.

More broadly, the synthesis of peptide and protein analogs often involves the use of non-standard amino acids to introduce new functionalities or to probe structure-function relationships. The principles of peptide synthesis, such as the use of coupling reagents and protection/deprotection steps, are well-established. academie-sciences.frresearchgate.net The knowledge gained from studying the properties of NAYA can inform the design of more complex synthetic peptides where the behavior of a tyrosine-like residue is critical.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Spectroscopic Analytical Methods

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of N-Acetyl-L-tyrosinamide. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its aromatic residue and fluorescence characteristics.

Second-Derivative UV-Vis Spectroscopy for Aromatic Residue Detection in Nucleic Acid Samples

Second-derivative UV-Vis spectroscopy is a powerful tool for detecting aromatic amino acid residues, such as the one present in this compound, especially within complex mixtures like nucleic acid preparations. nih.govuj.edu.pl This technique enhances the resolution of overlapping spectral bands, which is a common challenge in the near-UV range where tryptophan, tyrosine, and phenylalanine residues absorb. uj.edu.pl By calculating the second derivative of the absorption spectrum, subtle spectral features are amplified, allowing for the quantification of individual aromatic amino acids. uj.edu.plresearchgate.net

Researchers have successfully employed a matrix least-squares multicomponent analysis algorithm using second-derivative spectra of this compound and other model compounds to detect their presence in DNA samples at very low absorbance levels. nih.govresearchgate.net This methodology can detect compounds like this compound in a DNA sample with an absorbance of 0.1 at absorbance levels below 0.002. nih.govresearchgate.net In practical terms, this allows for the detection of protein contamination in DNA samples at absorbance levels of less than 0.003, with an error of less than 1%. nih.govresearchgate.net The technique is readily implementable with modern computer-controlled spectrophotometers, offering rapid analysis times. nih.gov

The position of the negative derivative peak in the second-derivative spectrum, particularly in the 250- to 270-nm range, is correlated with the polarity of the microenvironment surrounding the phenylalanine residues, effectively suppressing spectral interference from tryptophan and tyrosine residues. uj.edu.pl Spectral shifts as small as 0.01 nm can be detected, providing high-precision monitoring of conformational changes in proteins. uj.edu.pl

Multicomponent Fluorescence Resolution Techniques

Fluorescence spectroscopy offers exceptional sensitivity for studying this compound. Multicomponent resolution techniques are essential for dissecting the complex fluorescence signals that arise from mixtures or from the molecule itself in different environments.

| Proton Acceptor | Emission Maximum (nm) |

|---|---|

| Phosphate (B84403) monoanion | 310 |

| Acetate (B1210297) | 320 |

| Phosphate bianion | 330 |

| Imidazole | 335 |

| Tris(hydroxymethyl)aminomethane | 335 |

Phase-sensitive fluorescence spectroscopy is another powerful method for resolving multicomponent fluorescence emissions, even when the components have closely spaced lifetimes and extensive spectral overlap. nih.gov This technique has been used to resolve mixtures of protein-like fluorophores, including this compound (lifetime of 1.5 ns), N-acetyl-L-tryptophanamide (2.9 ns), indole (B1671886) (4.5 ns), and 2,3-dimethylindole (B146702) (4.3 ns), using data from a single modulation frequency. nih.gov By analyzing phase-sensitive emission spectra recorded at multiple frequencies, it is possible to determine the lifetimes and steady-state spectra of individual fluorophores in a mixture without prior knowledge of their properties. nih.gov

Electrochemical Aptasensor Development for Tyrosinamide Analytes

Electrochemical aptasensors represent a promising frontier for the highly sensitive and selective detection of tyrosinamide analytes, including this compound. analchemres.orgmdpi.com These biosensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. analchemres.org The binding of the target molecule to the aptamer induces a conformational change, which is then translated into a measurable electrochemical signal. analchemres.org

Electrode Modification Strategies for Enhanced Sensitivity

To amplify the signal and improve the sensitivity of detection, various electrode modification strategies are employed. A notable approach involves the use of metal-organic frameworks (MOFs) and silver nanoparticles (AgNPs) to modify a glassy carbon electrode (GCE). analchemres.organalchemres.org This modification provides a large surface area for aptamer immobilization and enhances the electrochemical response. analchemres.organalchemres.orgbiointerfaceresearch.com The tyrosinamide aptamer is immobilized onto this modified surface, and a redox probe, such as hexacyanoferrate, is used to monitor changes at the electrode interface. analchemres.organalchemres.org Other materials like N-acetyl-L-cysteine-capped Ag-In-S quantum dots and graphene have also been used to modify electrodes for enhanced detection of tyrosine and related compounds. mdpi.combrieflands.commdpi.com

Electrochemical Impedance Spectroscopy for Quantitative Analysis

Electrochemical Impedance Spectroscopy (EIS) is a key technique for the quantitative analysis of tyrosinamide using aptasensors. analchemres.organalchemres.org EIS measures the opposition to the flow of alternating current as a function of frequency. When the target analyte binds to the aptamer on the electrode surface, the conformational change alters the interfacial properties, leading to a change in the impedance. analchemres.orgmdpi.com This change in impedance is proportional to the concentration of the analyte. For a tyrosinamide aptasensor using a MOF/AgNP modified GCE, linear correlations with tyrosinamide concentrations were observed in the ranges of 0.01-0.25 nM and 0.25-1.15 nM, with a very low detection limit of 2.3 pM. analchemres.organalchemres.org This demonstrates the high sensitivity achievable with this method.

Aptamer-Target Binding Mechanism Studies